molecular formula C9H11NO2 B3349097 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione CAS No. 2028-11-7

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

Cat. No.: B3349097
CAS No.: 2028-11-7
M. Wt: 165.19 g/mol
InChI Key: XMGHVGSVJSKEOA-UHFFFAOYSA-N
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Description

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione: is an organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a methyl group at the 5th position and a tetrahydroisoindole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor such as 5-methylphthalic anhydride, the compound undergoes a cyclization reaction with ammonia or an amine to form the isoindole structure.

    Hydrogenation: The resulting isoindole is then subjected to hydrogenation under specific conditions (e.g., using a palladium catalyst) to reduce the double bonds and form the tetrahydroisoindole structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Cyclization: Utilizing large reactors to carry out the cyclization reaction with optimized conditions for higher yield.

    Continuous Hydrogenation: Employing continuous flow hydrogenation reactors to ensure efficient and consistent reduction of the isoindole structure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially using catalysts like platinum or palladium.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the isoindole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with platinum or palladium catalysts.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

    Oxidation Products: Oxo derivatives of the isoindole structure.

    Reduction Products: Fully hydrogenated isoindole derivatives.

    Substitution Products: Various substituted isoindole derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoindole: Lacks the tetrahydro structure, making it less stable.

    3a,4,7,7a-Tetrahydroisoindole: Lacks the methyl group, affecting its reactivity and properties.

Uniqueness

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is unique due to its specific structural features, including the methyl group and tetrahydroisoindole structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2,6-7H,3-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGHVGSVJSKEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299866, DTXSID001145031
Record name 5-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7530-28-1, 2028-11-7
Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7530-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC133371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 2
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 3
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 4
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 5
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 6
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

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